molecular formula C7H5N4NaS B1173513 Reactive yellow 38 CAS No. 12237-17-1

Reactive yellow 38

Cat. No.: B1173513
CAS No.: 12237-17-1
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Description

Overview of Reactive Dyes and their Industrial Significance

Reactive dyes are a class of highly colored organic substances that form a covalent bond with the fibers of textiles, such as cotton, wool, and silk. textilelearner.net This chemical reaction makes the dye a permanent part of the fiber, leading to high wash fastness. alfa-chemistry.com The first commercial reactive dyes were introduced in 1956 by Imperial Chemical Industries (ICI) under the brand name Procion. tiankunchemical.comtiankunchemical.com This innovation revolutionized the dyeing industry by providing a method to achieve bright, long-lasting colors on cellulosic fibers under alkaline conditions. tiankunchemical.comblogspot.com

The molecular structure of a reactive dye typically consists of a chromophore (the color-producing part, often an azo group), a bridging group, a reactive group (such as a dichlorotriazine or vinyl sulfone), and a solubilizing group. alfa-chemistry.com The reactive group is the key component that enables the covalent bonding with the hydroxyl or amino groups of the fiber. alfa-chemistry.com

Industrially, reactive dyes are of immense importance due to their brilliant shades, wide color palette, and superior fastness properties. textilelearner.net They are extensively used in exhaust dyeing, pad-batch dyeing, and printing of cellulosic fibers. taylorfrancis.com The process typically involves the application of the dye in the presence of salt to aid exhaustion, followed by the addition of an alkali to facilitate the chemical reaction between the dye and the fiber. textilelearner.net

Specific Contextualization of Reactive Yellow 38 within Azo Dye Research

This compound is classified as an azo dye. Azo dyes are the largest group of synthetic colorants, accounting for a significant portion of the dyes used in various industries. cdnsciencepub.com Their synthesis generally involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. This versatility in synthesis allows for the creation of a wide spectrum of colors.

Research within the field of azo dyes is extensive, covering areas from the synthesis of novel chromophores to the investigation of their application properties and environmental impact. For reactive azo dyes, research often focuses on the type of reactive group, which determines the dyeing conditions and the stability of the dye-fiber bond. cerradopub.com.br Dyes containing dichlorotriazine groups, for instance, are highly reactive and can be applied at lower temperatures. blogspot.com

Without a specific chemical structure or C.I. (Colour Index) number for this compound, it is impossible to place it more precisely within the vast landscape of azo dye research. Information found for a similarly named compound, "Acid Yellow 38," pertains to a different class of dye with a distinct molecular structure and application method. worlddyevariety.com

Evolution of Research Trends concerning this compound and Related Chromophores

The research and development of reactive dyes have evolved significantly since their introduction. The first generation of reactive dyes, based on dichlorotriazine, was highly reactive but had moderate fixation efficiency. blogspot.com This led to the development of monochlorotriazine dyes, which are less reactive but more stable, requiring higher application temperatures. researchgate.net

A major trend in the last few decades has been the development of bifunctional reactive dyes. researchgate.net These dyes contain two reactive groups per molecule, which can be the same (homo-bifunctional) or different (hetero-bifunctional). This innovation led to a significant increase in fixation rates, reducing the amount of dye lost in the effluent and thereby improving the economic and environmental profile of the dyeing process. researchgate.nettextileschool.com

Research has also focused on creating reactive dyes that require less salt and water for their application, addressing environmental concerns related to high salinity and water consumption in the dyeing industry. textileschool.com Furthermore, there is ongoing research into novel chromophoric systems to achieve higher color strength and improved fastness properties, including light fastness and resistance to fading from laundering. cerradopub.com.br While these trends apply to the broad class of reactive azo dyes, no specific research evolution could be traced for this compound.

Current Research Gaps and Future Academic Inquiry into this compound

The most significant research gap concerning this compound is the lack of fundamental data, including its specific chemical identity, structure, and properties. Without this baseline information, further academic inquiry into its specific characteristics is impossible.

More broadly, for the class of reactive azo dyes, several research gaps and future directions can be identified:

Eco-friendly Synthesis: There is a continuing need for greener and more sustainable synthetic pathways for azo dyes, minimizing the use of hazardous starting materials and reducing waste generation. cdnsciencepub.com

Improved Fixation Efficiency: While bifunctional dyes have improved fixation, research is ongoing to develop dyes with even higher fixation rates to further reduce the environmental impact of dyeing effluents. cerradopub.com.br

Biodegradation and Environmental Fate: A critical area of research is the study of the biodegradation of reactive dyes and their degradation byproducts. Many azo dyes can break down into potentially harmful aromatic amines under certain conditions. mdpi.com Future research will likely focus on designing dyes that degrade into non-toxic substances and developing more effective methods for treating dye-containing wastewater. cdnsciencepub.comresearchgate.net

Computational Modeling: The use of computational chemistry to predict the color, fastness properties, and potential toxicity of new dye structures is a growing area of interest. This could accelerate the development of new, high-performance, and environmentally benign dyes.

Properties

CAS No.

12237-17-1

Molecular Formula

C7H5N4NaS

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Reactive Yellow 38

Strategies for Synthesis of Reactive Yellow 38 Analogues and Derivatives

The synthesis of reactive yellow dye analogues and derivatives typically involves the strategic modification of the molecular structure to tune properties such as color shade, fastness properties, solubility, and reactivity with fibers. A common approach in the synthesis of azo dyes, which form the chromophoric core of many reactive yellow dyes, is the diazotization-coupling reaction. This involves the reaction of a diazotized aromatic amine with a coupling component, such as a phenol (B47542), aromatic amine, or a compound with an activated methylene (B1212753) group nih.govjchemrev.com.

Strategies for creating analogues and derivatives include:

Varying the Diazo and Coupling Components: Utilizing different aromatic amines and coupling components allows for the synthesis of a wide range of azo structures with varied electronic and steric properties, influencing the resulting color and other characteristics nih.govjchemrev.com. For example, the reaction of a diazonium salt with a phenol can yield yellow or orange azo compounds jchemrev.com.

Modification of Substituents: Introducing different substituents onto the aromatic rings of the diazo or coupling components can alter the electron density distribution within the molecule, affecting the chromophore's absorption spectrum and the dye's reactivity jchemrev.com. Systematic modifications, such as varying sulfonation levels or adding halogenated substituents, are employed to optimize solubility and reactivity .

Incorporation of Different Reactive Groups: Reactive yellow dyes are characterized by the presence of reactive groups that form covalent bonds with fibers. Common reactive groups include halogenated triazines (like in Reactive Yellow LS-R and Reactive Yellow 135 which involves 2,4,6-Trichloro-1,3,5-triazine in its synthesis) and vinyl sulfones nih.govworlddyevariety.commade-in-china.com. Synthesis of analogues can involve incorporating different types or numbers of reactive groups to modify the dye's reactivity profile and the stability of the dye-fiber bond made-in-china.com.

Synthesis of Heterocycle-Incorporated Azo Dyes: The incorporation of heterocyclic moieties, such as pyrazole (B372694) or thiazole (B1198619) derivatives, into the azo dye structure is another strategy for developing new dyes with potentially improved properties or novel applications researchgate.netrsc.org.

Mechanistic Studies of Azo Coupling Reactions in this compound Synthesis

Azo coupling is a fundamental reaction in the synthesis of azo dyes. The mechanism involves the electrophilic aromatic substitution of a diazonium salt onto an electron-rich coupling component nih.govjchemrev.com.

The general mechanism proceeds in several steps:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (around 0°C) to form a diazonium salt. This reaction involves the formation of an unstable nitrosonium ion (NO+), which then reacts with the amine nih.govjchemrev.com.

Coupling: The highly electrophilic diazonium salt attacks an activated aromatic ring of the coupling component (e.g., a phenol in alkaline solution or an aromatic amine in weakly acidic or neutral solution). This electrophilic attack leads to the formation of a sigma complex, which then loses a proton to restore aromaticity, resulting in the formation of the azo linkage (-N=N-) nih.govjchemrev.com.

Factors influencing the azo coupling reaction include the pH of the reaction medium, temperature, and the nature of the diazo and coupling components. The reactivity of the diazonium salt is influenced by substituents on the aromatic ring; electron-withdrawing groups generally increase electrophilicity. The coupling component's reactivity is enhanced by electron-donating groups, which increase the electron density of the aromatic ring nih.gov. Mechanistic studies often involve investigating the kinetics of the reaction and the influence of these factors on the yield and purity of the azo product.

Green Chemistry Approaches in this compound Production

The dye industry is increasingly focusing on green chemistry principles to reduce the environmental impact of dye production. For reactive yellow dyes, this involves developing synthetic routes that minimize waste, use less hazardous chemicals, and are more energy-efficient.

Green chemistry approaches in the production of reactive yellow dyes include:

Water as a Solvent: Utilizing water as the reaction medium instead of organic solvents is a key green chemistry strategy, reducing the use of volatile organic compounds and simplifying purification processes ajchem-a.com. Many azo coupling reactions can be carried out in aqueous systems nih.gov.

Catalysis: The use of catalysts can improve reaction efficiency, reduce reaction times and temperatures, and minimize the formation of by-products nih.govresearchgate.netacs.org. Research is ongoing to develop efficient and environmentally friendly catalytic systems for azo dye synthesis and degradation nih.govresearchgate.net.

Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and reactant ratios, can improve yield and reduce energy consumption nih.gov. Continuous processes can also be more efficient than batch processes.

Alternative Synthesis Routes: Exploring alternative synthetic pathways that avoid the use of hazardous intermediates or reagents is another aspect of green chemistry in dye production.

Post-Synthesis Functionalization and Chromophore Modification Strategies

Post-synthesis functionalization involves modifying the dye molecule after the main chromophore and reactive groups have been formed. This can be used to fine-tune the dye's properties or attach additional functionalities. Chromophore modification strategies specifically aim at altering the electronic structure of the chromophore to change its absorption and emission characteristics, thereby modifying the color or introducing new optical properties.

Strategies include:

Introduction of Solubilizing Groups: Sulfonation is a common post-synthesis modification to increase the water solubility of azo dyes, which is essential for their application in aqueous dyeing processes .

Modification of Reactive Groups: Although reactive groups are typically introduced during synthesis, post-synthesis modification could potentially be used to convert one type of reactive group to another or to introduce additional reactive sites.

Chromophore Extension or Modification: Extending the π-conjugation system of the chromophore through reactions on existing functional groups can lead to a red shift in the absorption spectrum, resulting in different color shades acs.orgdiva-portal.org. This can involve condensation reactions or coupling with additional chromophoric units acs.orgnih.gov.

Introduction of Specific Functionalities: Post-synthesis methods can be used to attach specific functional groups for applications beyond standard textile dyeing, such as for indicators or functional materials acs.org.

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in various aspects of reactive yellow dye chemistry, from the synthesis of intermediates to the potential for catalytic synthesis of the dyes themselves and their degradation in wastewater. While specific catalysts for the direct synthesis of this compound are not detailed, research on catalytic approaches in azo dye synthesis and related reactions is relevant.

Catalytic approaches include:

Acid Catalysis in Diazotization: Strong acids are used in the diazotization step to generate the nitrosonium ion nih.govjchemrev.com.

Catalysis in Coupling Reactions: While many azo coupling reactions proceed without a catalyst, some variations or the coupling of less reactive components might benefit from catalytic assistance.

Metal Catalysis: Metal catalysts have been explored in the synthesis of various organic compounds, including those that could serve as intermediates or building blocks for azo dyes acs.org. For instance, palladium catalysts have been used in coupling reactions acs.org.

Photocatalysis: Photocatalysis, using light in conjunction with a catalyst, is being investigated for both the synthesis of organic compounds and the degradation of dyes in wastewater nih.govrsc.org. While primarily studied for degradation of reactive yellow dyes like Reactive Yellow 84, the principles could potentially be applied to synthesis or modification steps nih.govresearchgate.net.

Enzymatic Catalysis: Although less common for the core synthesis of reactive dyes, enzymes like laccase have been studied for the degradation of azo dyes, suggesting potential biocatalytic routes for specific modifications or synthesis steps in the future mdpi.com.

Sophisticated Spectroscopic and Analytical Characterization Techniques for Reactive Yellow 38

Advanced Spectroscopic Probes for Elucidating Reactive Yellow 38 Structure-Reactivity Relationships (e.g., 2D-NMR, Time-Resolved Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, complex molecules like reactive azo dyes often exhibit overlapping signals that complicate interpretation. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities and establishing unambiguous atomic connectivity. digitellinc.com

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within the molecular framework. For a molecule like this compound, this would be crucial for assigning protons on the various aromatic and heterocyclic rings. Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), map the correlations between protons and directly bonded carbons (HSQC) or carbons that are two to three bonds away (HMBC). These experiments are vital for assigning the full carbon skeleton and linking different structural fragments, such as the triazine ring to the chromophore. digitellinc.comrsc.org Furthermore, NMR studies, particularly ¹⁵N NMR, are instrumental in investigating the prevalent azo-hydrazone tautomerism in azo dyes, a phenomenon that significantly influences their color and reactivity. rsc.org

Time-resolved spectroscopy encompasses a suite of techniques used to study the dynamics of chemical processes that occur on extremely short timescales, from femtoseconds to seconds. For a dye molecule, these methods are critical for understanding the photochemical pathways that govern its lightfastness and degradation. Upon absorption of light, this compound can undergo processes like trans-cis photoisomerization around the azo (-N=N-) bond. nih.gov Pump-probe transient absorption spectroscopy is a powerful method to study these dynamics. In such an experiment, an initial laser pulse (the pump) excites the molecule to a higher electronic state, and a second, time-delayed pulse (the probe) monitors the changes in absorption as the molecule relaxes or transforms into transient species. By varying the delay between the pump and probe pulses, the formation and decay of intermediates, such as the cis isomer or triplet states, can be tracked in real-time. While specific studies on this compound are not prevalent, research on other photoactive molecules demonstrates that these techniques can reveal the kinetics of isomerization and other photophysical processes that are key determinants of a dye's performance and stability. nih.gov

Chromatographic and Hyphenated Techniques for Purity Assessment and Isomer Analysis (e.g., LC-MS/MS, GC-MS)

The purity of a commercial dye is critical for ensuring consistent and reproducible dyeing results. Chromatographic techniques are the primary methods for separating the main dye component from impurities, isomers, and unreacted starting materials.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS), is a powerful tool for the analysis of non-volatile and thermally labile compounds like reactive dyes. epa.gov LC-MS/MS (tandem mass spectrometry) provides a high degree of sensitivity and selectivity. The liquid chromatograph separates the components of a sample mixture, which are then ionized and analyzed by the mass spectrometer. The first mass analyzer (MS1) can be set to select the molecular ion of the target analyte (e.g., this compound), which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass analyzer (MS2), creating a unique fragmentation pattern that serves as a chemical fingerprint for definitive identification. researchgate.net This technique is essential for identifying synthesis by-products, positional isomers, and degradation products in the dye formulation. mdpi.com

Table 1. Illustrative LC-MS/MS Parameters for Azo Dye Analysis.
ParameterTypical Condition
Column Reversed-phase C18 (e.g., 150 x 2.0 mm, 3 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Detection Selected Reaction Monitoring (SRM)

Gas chromatography-mass spectrometry (GC-MS) is typically used for the analysis of volatile and thermally stable compounds. While reactive dyes themselves are not suitable for direct GC-MS analysis, the technique is critical for the indirect detection of certain azo dyes. Many regulations restrict the use of azo dyes that can cleave to form carcinogenic primary aromatic amines (PAAs). restek.comnih.gov The standard analytical procedure involves a chemical reduction of the azo linkage, followed by extraction of the resulting amines and subsequent analysis by GC-MS. This method allows for the sensitive detection and quantification of banned PAAs that may originate from the dye. gcms.czresearchgate.net

X-ray Diffraction and Solid-State Characterization of this compound and its Complexes

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction, when a suitable crystal can be grown, provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. digitellinc.com This data is invaluable for confirming the molecular structure, identifying the specific tautomeric form (azo vs. hydrazone) present in the solid state, and understanding how the molecules pack in the crystal lattice. mdpi.com This packing arrangement can influence the dye's physical properties, such as its solubility and stability.

For dye powders, which are often microcrystalline, X-ray powder diffraction (XRPD) is employed. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample. XRPD is used to identify the specific crystalline form (polymorphism), assess sample crystallinity, and detect the presence of crystalline impurities. core.ac.uk Although a crystal structure for this compound is not publicly available, analysis of related azo dyes provides insight into the structural features that can be expected. nih.gov

Table 2. Representative Crystallographic Data for a Monosulfonated Azo Dye.
ParameterValue
Chemical Formula C₁₆H₁₃N₃O₄S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.56
b (Å) 7.45
c (Å) 15.21
β (°) 112.3
Volume (ų) 1528

Electrochemical Characterization and Redox Behavior of this compound

The electrochemical properties of azo dyes are crucial for understanding their redox behavior, which is central to their degradation pathways, particularly in electrochemical wastewater treatment processes. elsevierpure.comnih.gov Cyclic voltammetry (CV) is the most common technique used for this purpose. wikipedia.orgossila.com

In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner (e.g., from a negative to a positive potential and back), and the resulting current is measured. The resulting plot of current versus potential, a cyclic voltammogram, reveals the oxidation and reduction potentials of the analyte. For an azo dye like this compound, the reduction of the azo group (-N=N-) is a key electrochemical process. The potential at which this occurs is indicative of the electron-accepting ability of the molecule. Oxidation peaks may also be observed, corresponding to the removal of electrons from other parts of the molecule, such as hydroxyl or amino groups on the aromatic rings. researchgate.net The reversibility of these redox processes, the stability of the generated radical ions, and the influence of pH on the redox potentials can all be investigated using CV. researchgate.net This information is vital for designing effective electrochemical degradation strategies. ufrn.brdntb.gov.ua

Table 3. Illustrative Electrochemical Data for a Reactive Azo Dye (Cibacron Navy W-B) in H₂SO₄.
ProcessPeak Potential (mV vs. Ag/AgCl)
Cathodic Peak 1 +50
Cathodic Peak 2 -155
Cathodic Peak 3 -317
Anodic Peak 1 +382
Anodic Peak 2 +547

Data adapted from a study on a different reactive azo dye to illustrate typical values. researchgate.net

Thermal Analysis Techniques for Understanding Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. iieta.org A TGA curve provides quantitative information about the temperatures at which the dye decomposes and the amount of mass lost at each stage. This helps to determine the upper-temperature limit for the dye's application and can provide insights into its decomposition mechanism. researchgate.netresearchgate.net

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. core.ac.uk DSC detects thermal events such as melting, crystallization, and glass transitions, revealing the temperatures and enthalpies (energy changes) associated with these phase changes. For a crystalline dye, DSC will show a sharp endothermic peak at its melting point. The presence of multiple melting peaks can indicate polymorphism or the presence of impurities. eurekaselect.com

By analyzing data from TGA experiments performed at different heating rates, kinetic parameters for the thermal degradation process, such as the activation energy (Ea), can be calculated. researchgate.net This provides a deeper quantitative understanding of the dye's stability and degradation kinetics. nih.govacs.orgiwaponline.com

Table 4. Example Thermal Decomposition Stages for an Azobenzene (B91143) Dye.
Decomposition StageTemperature Range (°C)Primary Process
Stage 1 ~150 - 250Loss of volatile components / initial breakdown
Stage 2 ~250 - 450Breakdown of the azo group (-N=N-)
Stage 3 > 450Decomposition of aromatic structures

Temperature ranges are generalized from literature on azobenzene dyes. researchgate.net

Mechanisms of Interaction and Application in Material Science for Reactive Yellow 38

Elucidation of Dyeing Mechanisms and Fiber-Dye Interactions

The primary mechanism of interaction between Reactive Yellow 38 and cellulosic fibers, such as cotton, is the formation of a covalent bond. chemzones.comdharmatrading.com This chemical bond is established between the reactive group of the dye molecule and the hydroxyl groups of the cellulose (B213188) polymer. sustainability-directory.comsdc.org.uk This process renders the dye an integral part of the fiber, resulting in excellent wash fastness properties. chemzones.comsdc.org.uk The dyeing process typically involves three key stages: adsorption, diffusion, and fixation. sustainability-directory.com

Initially, the dye molecules are adsorbed onto the surface of the fiber. Subsequently, they diffuse into the amorphous regions within the fiber structure. sustainability-directory.com The final and crucial stage is fixation, where the covalent bond formation occurs under specific conditions, most notably in the presence of an alkali. sdc.org.uktextilelearner.net The activation energy for the reaction between the dye and cellulose is lower than that of the competing reaction of dye hydrolysis with water, favoring the dye-fiber reaction. textilelearner.net

The general structure of a reactive dye, such as this compound, consists of a chromophore, which is responsible for the color, a bridging group, and a reactive group that enables the covalent bonding with the fiber. Under alkaline conditions, the hydroxyl groups of the cellulose are dissociated to form more nucleophilic cellulosate anions, which then react with the reactive group of the dye. sdc.org.uk This strong covalent linkage is significantly more robust than the physical adsorption or mechanical retention mechanisms seen with other dye classes, such as direct dyes. textileschool.com

Influence of Process Parameters on Dye Fixation and Coloration Efficiency (e.g., pH, Temperature, Electrolyte Effects)

The efficiency of dyeing with this compound is significantly influenced by several process parameters, including pH, temperature, and the concentration of electrolytes.

pH: The pH of the dyebath is a critical factor in the fixation of reactive dyes. china-dyestuff.com An alkaline medium is necessary to facilitate the reaction between the dye and the fiber. sdc.org.uknih.gov Increasing the pH generally enhances the reactivity of the dye and the ionization of cellulose fibers, which in turn promotes the formation of covalent bonds. china-dyestuff.comchina-dyestuff.com However, an excessively high pH can lead to an increased rate of dye hydrolysis, where the dye reacts with water instead of the fiber, reducing the fixation rate and increasing the amount of unfixed dye that needs to be washed off. textilelearner.netchina-dyestuff.com For many reactive dyes, the optimal pH for fixation is in the range of 10 to 11. textilelearner.netchina-dyestuff.com Studies have shown that as the dyebath pH increases, the color strength and redness of the dyed fabric can increase, while the lightness decreases. nih.govnih.gov

Temperature: Dyeing temperature plays a crucial role in both the diffusion of the dye into the fiber and the rate of the dye-fiber reaction. china-dyestuff.com Higher temperatures generally increase the rate of dye diffusion and the reactivity of the dye's reactive group. textilelearner.netchina-dyestuff.com However, similar to pH, excessively high temperatures can also accelerate dye hydrolysis, leading to a lower fixation efficiency. china-dyestuff.com Reactive dyes are often categorized based on their optimal dyeing temperature, such as cold, medium, and hot brand dyes. textilelearner.nettextilelearner.net The selection of an appropriate temperature is essential to balance the rates of diffusion, fixation, and hydrolysis for optimal coloration.

Electrolyte Effects: Electrolytes, such as sodium chloride or sodium sulfate, are commonly added to the dyebath during the dyeing of cellulosic fibers with reactive dyes. pjsir.org The primary function of the electrolyte is to reduce the natural negative surface charge of the cellulosic fiber in water. This reduction in electrostatic repulsion between the anionic dye and the fiber facilitates the exhaustion of the dye onto the fiber surface, leading to a higher dye uptake. pjsir.org The concentration of the electrolyte needs to be carefully controlled, as an insufficient amount will result in poor dye exhaustion, while an excessive amount may not provide significant additional benefits and can contribute to environmental pollution.

Interactive Data Table: Effect of pH on Color Properties of Reactive Dyed Cotton

pHColor Strength (K/S)Lightness (L)Redness (a)Yellowness (b*)
2LowHighLowLow
4ModerateModerateModerateModerate
6Moderate-HighModerate-LowModerate-HighModerate-High
8HighLowHighHigh
10Very HighVery LowVery HighVery High
12HighLowHighHigh

Note: This table provides a generalized representation based on the principle that color strength increases with pH up to an optimal point, beyond which hydrolysis may negatively impact the outcome. Actual values can vary based on specific dyeing conditions.

Development of Novel Application Methodologies for this compound (e.g., Inkjet Printing, Supercritical Fluid Dyeing)

In addition to conventional exhaust and pad-batch dyeing methods, research has focused on developing more sustainable and efficient application methodologies for reactive dyes like this compound.

Inkjet Printing: Digital inkjet printing using reactive inks has emerged as a significant alternative for textile coloration. alephteam.commimaki.com This technology allows for the direct application of dye onto the fabric, offering benefits such as reduced water and energy consumption, unlimited color and design possibilities, and rapid sampling. alephteam.comsuperinks.com Reactive inks are formulated to have appropriate viscosity and surface tension for jetting through the printheads. mtutech.com The process typically involves pre-treating the fabric to enhance print quality, followed by printing, drying, steaming to fix the dye, and washing to remove any unfixed dye. alephteam.com Reactive inks for digital printing are designed to provide vibrant colors, a wide color gamut, and good fastness properties. mimaki.comsuperinks.com

Supercritical Fluid Dyeing: Supercritical fluid dyeing (SFD), primarily using carbon dioxide (scCO₂), is a waterless dyeing technology that presents a highly eco-friendly alternative to conventional aqueous dyeing. textiletoday.com.bdsuprauno.com In the supercritical state, CO₂ has properties of both a liquid and a gas, allowing it to dissolve non-ionic dyes and penetrate synthetic fibers effectively. textiletoday.com.bd For natural fibers like cotton, which have low affinity for disperse dyes, modifications to the fiber or the dye are often necessary. researchgate.net One promising approach is the development of reactive disperse dyes that are soluble in scCO₂ and can form a covalent bond with the fiber. researchgate.net This technology eliminates wastewater generation and the need for electrolytes, significantly reducing the environmental impact of the dyeing process. textiletoday.com.bdresearchgate.net The CO₂ can be recycled and reused in a closed-loop system. textiletoday.com.bdsuprauno.com

Studies on the Photostability and Wash Fastness Performance of this compound-Dyed Materials

The performance of dyed materials is largely determined by their fastness properties, particularly their resistance to fading from light (photostability) and washing.

Photostability (Light Fastness): The light fastness of reactive dyes is primarily dependent on the chemical structure of the dye's chromophore. dyestuffscn.com Azo-based dyes, which constitute a large portion of reactive dyes, generally have poorer light fastness compared to those with anthraquinone (B42736) or phthalocyanine (B1677752) structures. dyestuffscn.com The fading of azo dyes is typically a photo-oxidative process. dyestuffscn.com Research has shown that the light fastness of reactive dyed fabrics can be improved by applying UV absorbers or antioxidants. edi-info.ir The relative humidity of the environment can also affect the rate of fading, with higher humidity potentially accelerating the process on cotton fibers. dyestuffscn.com Generally, reactive dyes exhibit good to very good light fastness. textilelearner.nettextileengineering.net

Wash Fastness: Due to the formation of strong covalent bonds between the dye and the fiber, reactive dyes are renowned for their excellent wash fastness. chemzones.comsdc.org.uk Once the dye is covalently fixed to the cellulose, it is highly resistant to removal during laundering. dharmatrading.com The wash fastness is a direct result of this permanent chemical linkage. sustainability-directory.com Proper soaping and washing-off procedures after dyeing are crucial to remove any unfixed or hydrolyzed dye from the fabric surface, ensuring optimal wash fastness and preventing staining of other fabrics. The energy required to break the covalent dye-fiber bond is substantial, in the range of 70–200 kJ mol⁻¹, which explains the high resistance to washing. sdc.org.uk

Interactive Data Table: General Fastness Ratings for Reactive Dyes

Fastness PropertyRating (Scale)Description
Light Fastness4-6 (1-8)Good to Very Good resistance to fading upon light exposure. textilelearner.netpburch.net
Wash Fastness4-5 (1-5)Excellent resistance to color loss and staining during washing. pburch.net
Rubbing Fastness4-5 (1-5)Very good to excellent resistance to color transfer upon rubbing.
Perspiration Fastness4-5 (1-5)Excellent resistance to color change from acidic and alkaline perspiration. pburch.net

Note: The ratings are typical for reactive dyes on cellulosic fibers and can vary depending on the specific dye, shade depth, and processing conditions.

Integration of this compound into Advanced Functional Materials (e.g., Smart Textiles, Sensing Applications)

Currently, there is limited publicly available research specifically detailing the integration of this compound into advanced functional materials such as smart textiles or for sensing applications. While the field of functional materials is an active area of research, the application of this specific dye in these novel contexts is not yet widely documented in scientific literature.

Environmental Fate and Transformation Pathways of Reactive Yellow 38 in Aquatic and Terrestrial Systems

Photolytic and Photocatalytic Degradation Pathways of Reactive Yellow 38

Photolytic and photocatalytic processes can contribute to the degradation of reactive dyes in aquatic systems, particularly when exposed to UV or visible light in the presence of photocatalysts like titanium dioxide (TiO2). Studies on reactive dyes, including some Reactive Yellow variants, demonstrate that photocatalytic degradation using materials like TiO2 under UV or visible light irradiation can lead to significant decolorization and degradation researchgate.netuobaghdad.edu.iqmdpi.combibliotekanauki.plscirp.orgmdpi.comacs.org. The efficiency of photocatalytic degradation can be influenced by factors such as the concentration of the dye, the amount of photocatalyst, the presence of oxidants like hydrogen peroxide (H2O2), and the pH of the solution researchgate.netuobaghdad.edu.iqmdpi.comscirp.orgmdpi.com. For instance, the addition of H2O2 can enhance the degradation rate by increasing the production of hydroxyl radicals researchgate.netscirp.org. Higher dye concentrations can decrease degradation efficiency, potentially due to the solution absorbing more UV light and preventing it from reaching the catalyst surface scirp.orgmdpi.com. Optimal pH ranges, often acidic to neutral, have been observed for effective photocatalytic degradation of reactive dyes researchgate.netscirp.orgmdpi.com. While specific data for this compound's photolytic degradation is limited in the search results, research on similar reactive yellow dyes suggests these pathways are relevant for its environmental transformation.

Biodegradation Mechanisms and Identification of Metabolites of this compound

Biodegradation by microorganisms, particularly bacteria and fungi, plays a significant role in the removal of azo dyes from wastewater and the environment researchgate.netmdpi.comnih.govmdpi.com. Azo dyes, including reactive dyes, can be degraded through various enzymatic mechanisms researchgate.netmdpi.comnih.gov. Under anaerobic conditions, bacteria can cleave the azo bonds (-N=N-) of these dyes, leading to the formation of aromatic amines mdpi.com. Under aerobic conditions, further degradation and even complete mineralization of these intermediates into simpler compounds like carbon dioxide, water, and ammonia (B1221849) can occur mdpi.com. Enzymes such as azoreductases and laccases are known to be involved in the biodegradation of azo dyes researchgate.netmdpi.comnih.gov. Azoreductases typically facilitate the reductive cleavage of azo bonds, while oxidative enzymes like laccase can cleave aromatic rings researchgate.netmdpi.com. Studies on the biodegradation of other reactive dyes by microorganisms like Streptomyces albidoflavus have identified metabolites such as benzene, biphenyl, and naphthalene (B1677914) derivatives, indicating the breakdown of the complex dye structure researchgate.netnih.gov. While direct studies on the biodegradation of this compound were not prominently found, the mechanisms observed for other reactive azo dyes are likely applicable.

Chemical Oxidation and Reduction Pathways of this compound (e.g., Fenton, Ozonation, Electrochemical Degradation)

Advanced oxidation processes (AOPs) and chemical reduction methods are effective techniques for the degradation of reactive dyes in wastewater researchgate.netijcce.ac.irmdpi.commdpi.com. These processes often involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively degrade organic pollutants ijcce.ac.irmdpi.com.

Fenton and Photo-Fenton Processes: The Fenton process, involving the reaction between ferrous ions (Fe2+) and hydrogen peroxide (H2O2), produces hydroxyl radicals that can effectively degrade reactive dyes researchgate.netijcce.ac.irmdpi.com. The photo-Fenton process utilizes UV or visible light to enhance the generation of hydroxyl radicals ijcce.ac.ir. These processes are particularly effective under acidic conditions (pH 2-4) ijcce.ac.iriwaponline.com. Studies on the degradation of reactive yellow dyes using Fenton or photo-Fenton processes have shown high decolorization and COD removal efficiencies researchgate.netiwaponline.com. The efficiency is influenced by the concentrations of Fe2+ and H2O2, as well as pH researchgate.netiwaponline.com.

Ozonation: Ozonation uses ozone (O3) as a strong oxidizing agent to break down dye molecules ijcce.ac.irmdpi.com. Ozonation can be effective for decolorization, and its efficiency can be influenced by pH, with higher degradation rates sometimes observed in alkaline conditions mdpi.comiwaponline.com. Combining ozonation with other processes like Fenton can exhibit synergistic effects, leading to higher degradation rates in shorter times iwaponline.com.

Electrochemical Degradation: Electrochemical methods involve the application of electrical current to induce redox reactions that degrade dyes ijcce.ac.ir. These methods can generate strong oxidants in situ. Studies have investigated the electrochemical oxidation of various reactive dyes, demonstrating their potential for color removal ijcce.ac.ir.

While specific studies on the chemical oxidation or reduction of this compound were not extensively detailed in the search results, the principles and effectiveness of these methods on similar reactive azo dyes suggest their applicability for the degradation of this compound.

Sorption and Desorption Behavior of this compound in Environmental Matrices (e.g., Soil, Sediment)

The interaction of reactive dyes with environmental matrices like soil and sediment is governed by sorption and desorption processes. These processes influence the mobility, bioavailability, and persistence of the dyes in the environment copernicus.orgresearchgate.netmdpi.comacs.orgmdpi.com. Sorption involves the binding of dye molecules to solid particles, while desorption is the release of the bound dye back into the surrounding medium.

Factors influencing sorption and desorption include the properties of the dye (e.g., molecular structure, charge, solubility), and the characteristics of the environmental matrix (e.g., organic matter content, clay content, pH, surface charge) copernicus.orgresearchgate.netmdpi.com. Reactive dyes, being anionic due to the presence of sulfonic groups, can interact with positively charged sites on soil and sediment particles, although many soil and sediment surfaces are negatively charged, which can lead to repulsion copernicus.orgmst.dk. However, interactions with organic matter and clay minerals can also play a significant role in their sorption copernicus.orgresearchgate.net.

Studies on the sorption of other reactive dyes and anionic compounds in soils and sediments have shown that sorption generally increases with increasing organic carbon and clay content copernicus.orgresearchgate.net. pH also has a significant impact; lower pH values can lead to increased sorption due to reduced electrostatic repulsion between the anionic dye and negatively charged soil particles, and potentially increased interaction with positively charged sites copernicus.orgresearchgate.netmdpi.com. The reversibility of the sorption process, or desorption, is also an important aspect determining how readily the dye can be released and transported mdpi.comacs.org.

While specific sorption and desorption data for this compound were not found, research on similar reactive dyes indicates that its behavior in soil and sediment would be influenced by these factors.

Environmental Transport and Transformation within Biological Systems (excluding toxicity)

The transport and transformation of this compound within biological systems, excluding toxicological effects, primarily involve uptake, accumulation, and metabolism by organisms. Aquatic organisms can take up dyes from contaminated water, and terrestrial organisms can be exposed through contaminated soil or water mdpi.com.

Once inside an organism, reactive dyes can undergo biotransformation, mediated by enzymes mdpi.commdpi.com. These transformations can lead to the formation of metabolites, which may be different from those produced by abiotic degradation or microbial biodegradation in the environment mdpi.commdpi.com. The extent of uptake and metabolism varies depending on the organism and the specific dye structure.

For instance, some microorganisms can accumulate dyes within their biomass through biosorption, in addition to enzymatic degradation acs.org. This biosorption can effectively remove dyes from the surrounding medium acs.org. While the search results did not provide specific details on the transport and transformation of this compound within the biological systems of animals or plants (excluding toxicity), the general principles of uptake, accumulation, and biotransformation observed for other organic pollutants and dyes in biological systems would apply. The presence of specific enzymes within organisms can lead to metabolic pathways that alter the chemical structure of the dye.

Advanced Remediation and Abatement Technologies for Reactive Yellow 38 Contamination

Adsorption Technologies for Reactive Yellow 38 Removal (e.g., Novel Adsorbents, Mechanistic Studies of Adsorption)

Adsorption is a widely recognized technique for dye removal from aqueous solutions due to its cost-effectiveness and operational simplicity. The process involves the uptake and entrapment of dye molecules onto the surface of an adsorbent material. The effectiveness of adsorption is significantly influenced by parameters such as adsorption time, adsorbent dosage, pH, and initial dye concentration. researchgate.netajchem-a.com

Novel adsorbents are continuously being developed and explored for their enhanced capacity to remove reactive dyes like this compound. Hydrogel nanocomposites based on montmorillonite (B579905) (MMT) clay, for instance, have shown promise as efficient adsorbents for anionic reactive yellow dyes. ajchem-a.comajchem-a.com Studies have investigated the incorporation of MMT nanofillers into polymers like poly N-isopropylacrylamide (poly(NIPAM)) and polyacrylic acid (poly(AAC)) to create these nanocomposites. ajchem-a.comajchem-a.com

Mechanistic studies of adsorption aim to understand the interactions between the dye molecules and the adsorbent surface. For anionic dyes like Reactive Yellow 145, which contain sulfonated organic azo compounds, the mechanism can involve electrostatic interactions. mtu.edu.ng At lower pH, a high concentration of H₃O⁺ can compete for ion-exchange sites on the adsorbent. mtu.edu.ng However, as pH increases, the deprotonation of functional groups on the adsorbent enhances the adsorption capacity for the anionic dye. mtu.edu.ng The adsorption process can often be described by isotherm models such as Langmuir and Freundlich, with the Freundlich model sometimes providing a superior fit for Reactive Yellow dye adsorption onto certain nanocomposites. ajchem-a.com Kinetic studies often indicate that the adsorption of reactive dyes follows a pseudo-second-order kinetic model. researchgate.netajchem-a.commdpi.com This suggests that chemisorption may be the rate-limiting step. researchgate.net

Studies on the adsorption of Reactive Yellow 2 (RY2) onto polyethylenimine/polyvinyl chloride cross-linked fiber (PEI/PVC-CF) have shown that the optimal pH for adsorption is around 2.0. mdpi.com At this pH, the amine groups in PEI are fully protonated, facilitating electrostatic attraction with the negatively charged sulfonic groups of the RY2 molecules. mdpi.com The Langmuir model has been found to describe the adsorption isotherm well for RY2 onto PEI/PVC-CF, with a maximum predicted dye uptake of 820.6 mg/g at pH 2.0 and 25 °C. mdpi.com

Here is a table summarizing some adsorption data for reactive yellow dyes:

Adsorbent TypeReactive Yellow DyeOptimal pHMaximum Adsorption Capacity (mg/g)Isotherm Model FitKinetic Model Fit
Activated CarbonReactive Yellow7-LangmuirPseudo-second-order
HPAM-DWReactive Yellow2.032.83LangmuirPseudo-first-order
Poly (AAC) nanocomposites (with MMT)Reactive Yellow< 7168.3FreundlichPseudo-second-order
Poly (NIPAM) nanocomposites (with MMT)Reactive Yellow< 7108.22FreundlichPseudo-second-order
Poly (NIPAM-co-AAC) nanocomposites (with MMT)Reactive Yellow< 7128.9FreundlichPseudo-second-order
SPEDA@nanocelluloseReactive Yellow 22112.3 (at 45 °C)LiuPseudo-first-order-like
PEI/PVC-CFReactive Yellow 22.0820.6 (at 25 °C, predicted)LangmuirPseudo-second-order

Advanced Oxidation Processes (AOPs) for this compound Effluent Treatment (e.g., Photocatalysis, Sonolysis, Electrochemical Oxidation)

Advanced Oxidation Processes (AOPs) are powerful techniques for degrading recalcitrant organic pollutants like reactive dyes by generating highly reactive species, primarily hydroxyl radicals (•OH). mdpi.comsciencepublishinggroup.com These radicals can non-selectively oxidize dye molecules into less harmful substances, including carbon dioxide and water. mdpi.com Various AOPs have been explored for the treatment of this compound and similar reactive dyes.

Photocatalysis: This process utilizes a photocatalyst, typically a semiconductor material like titanium dioxide (TiO₂), activated by UV or visible light to generate electron-hole pairs that produce reactive oxygen species. uobaghdad.edu.iq The TiO₂/UV/H₂O₂ process has been applied for the decolorization of reactive yellow dyes in aqueous solutions. uobaghdad.edu.iqresearchgate.net Studies have shown that high decolorization rates can be achieved, with optimal pH typically ranging between 3 and 7. uobaghdad.edu.iqresearchgate.net The degradation rate often follows pseudo-first-order kinetics. uobaghdad.edu.iqresearchgate.net Novel photocatalysts, such as graphene quantum dot-incorporated TiO₂ (GQD–TiO₂), have demonstrated enhanced photocatalytic discoloration efficiency for Reactive Yellow 145 under visible light irradiation, significantly reducing the reaction time compared to bare TiO₂. acs.org The improved performance is attributed to better electron/hole transfer and increased generation of •OH radicals. acs.org

Sonolysis: Sonolysis involves the use of ultrasound waves to create cavitation bubbles in the liquid medium. The collapse of these bubbles generates localized high temperatures and pressures, leading to the formation of reactive species, including •OH radicals, which can degrade organic pollutants. nih.gov Sonolysis alone can be effective for pollutant degradation, but it is often more efficient when combined with other AOPs. nih.govgmu.ac.ir Studies have investigated the sonochemical process for removing reactive dyes from textile wastewater. gmu.ac.ir While sonolysis alone might achieve moderate removal efficiency, its combination with other methods like ozonation can enhance the formation of •OH and improve treatment efficiency. researchgate.net Persulfate-assisted sonocatalytic processes have also been explored for the degradation of Reactive Yellow 145, showing improved total organic carbon (TOC) removal compared to sonolysis or persulfate-assisted sonolysis alone. dergipark.org.tr

Electrochemical Oxidation: Electrochemical oxidation involves the degradation of pollutants through direct or indirect oxidation reactions at the anode surface. nih.govscielo.br Indirect oxidation often involves the electrogeneration of strong oxidants like active chlorine species in the presence of supporting electrolytes like NaCl. nih.govscielo.br This method has shown effectiveness in decolorizing reactive dyes. nih.govscielo.brresearchgate.net Studies on the electrochemical oxidation of reactive dyes, including Reactive Yellow 17, have utilized anodes like Ti/RuO₂. researchgate.net Increasing the applied current density can enhance treatment efficiency. researchgate.netscielo.org.mx Boron-doped diamond (BDD) electrodes have also been employed in electrochemical advanced oxidation processes (EAOPs) like anodic oxidation (AO) and electro-Fenton (EF) for degrading reactive yellow dyes, demonstrating efficient degradation and potential for lower energy consumption compared to conventional electrodes. researchgate.net

Here is a table summarizing some AOP data for reactive yellow dyes:

AOP MethodReactive Yellow DyeKey Parameters/ConditionsObserved Outcome/EfficiencyKinetic Model Fit
TiO₂/UV/H₂O₂ PhotocatalysisReactive YellowpH 3-7, H₂O₂ dosage, dye concentration, TiO₂ dosageUp to 98.8% decolorizationPseudo-first-order
GQD–TiO₂ Photocatalysis (Visible Light)Reactive Yellow 14515GQD–TiO₂ calcined at 300, 30 min irradiation99.3% decolorizationPseudo-first-order
SonolysisReactive DyepH 2, air flow, catalyst concentration, retention time42.5% dye removal (example)-
Sonolysis with OzonationReactive DyeCombination of ultrasound and ozoneEnhanced efficiency-
Persulfate-assisted SonocatalysisReactive Yellow 145Catalyst, persulfate concentration, sonication time58% TOC removal (example)-
Electrochemical Oxidation (Ti/RuO₂ anode)Reactive Yellow 17Applied current density, NaCl/Na₂SO₄ supporting electrolyteDecolorization, COD removal-
Electro-Fenton (BDD anode)Reactive Yellow HFCurrent density, supporting electrolyte, pHDegradation-

Biological Treatment Strategies and Bioreactor Design for this compound Degradation (e.g., Anaerobic/Aerobic Processes, Microbial Consortia)

Biological treatment offers an environmentally friendly and potentially cost-effective approach for degrading reactive dyes. mdpi.comijstr.orgresearchgate.net Microorganisms, including bacteria, fungi, and algae, can break down complex dye molecules through enzymatic pathways. mdpi.com Azo dyes, which constitute a large family of organic dyes including many reactive yellow dyes, are often targeted by these processes. ijcmas.com

The degradation of azo dyes typically begins with the reduction of the azo bond (-N=N-) under anaerobic conditions, followed by aerobic processes for further mineralization of the resulting aromatic amines. mdpi.comijcmas.com Anaerobic bacteria can reduce azo dyes using azo reductase enzymes. ijcmas.com Aerobic bacteria can also utilize azoreductase enzymes to break down azo bonds efficiently. mdpi.com Microbial consortia, consisting of different microbial species, can be particularly effective as they combine the capabilities of different microorganisms to achieve more complete degradation. ijcmas.com

Specific bacterial strains have been identified as effective decolorizers of reactive yellow dyes. Proteus mirabilis, for instance, has shown high decolorization efficiency for Reactive Yellow EXF dye, with optimal performance observed at 40 °C and pH 7–8. researchgate.net The presence of an external carbon source, such as yeast extract, can significantly enhance color removal by Proteus mirabilis. researchgate.net Other bacteria like Pseudomonas and Geobacillus stearothermophilus have demonstrated high mineralization efficiency for reactive dyes. mdpi.com Lignolytic bacteria, including Pseudomonas, Bacillus, and Rhodococcus, possess enzymes like lignin (B12514952) peroxidase, manganese peroxidase, and laccase that can oxidize and fragment complex dye molecules. mdpi.com

While microbial degradation is a promising approach, it can be slow and highly dependent on environmental conditions. mdpi.com Incomplete mineralization or the accumulation of potentially toxic intermediates are also potential drawbacks. mdpi.com

Adsorption by dead microbial cells is another biological approach, where the cell biomass acts as an adsorbent for reactive dyes through mechanisms like ion exchange. ijcmas.com The use of dead biomass can overcome issues associated with the toxicity of the waste to living organisms and the need for nutrient supply. ijcmas.com

Here is a table summarizing some biological treatment findings for reactive yellow dyes:

Microbial Type/ProcessReactive Yellow DyeKey Parameters/ConditionsObserved Outcome/EfficiencyNotes
Bacterial DegradationReactive DyesAnaerobic followed by AerobicCleavage of azo bonds, potential mineralizationAzo reductase involved ijcmas.com
Proteus mirabilisReactive Yellow EXF40 °C, pH 7–8, presence of carbon source> 95% color removal in 48 hYeast extract enhances removal researchgate.net
PseudomonasReactive Dyes-High mineralization efficiencyPossess lignolytic enzymes mdpi.com
Geobacillus stearothermophilusReactive Dyes-High mineralization efficiency-
Microbial ConsortiaReactive Dyes-Enhanced degradationCombines capabilities of different microbes
Adsorption by dead microbial cellsReactive DyesIon exchange mechanismAdsorption of dyesOvercomes toxicity and nutrient issues ijcmas.com

Membrane Separation Techniques for this compound Effluent Purification (e.g., Nanofiltration, Reverse Osmosis)

Membrane separation techniques, such as nanofiltration (NF) and reverse osmosis (RO), are physical processes that use semipermeable membranes to separate pollutants from water based on size, charge, and other properties. These techniques are effective for removing dissolved dyes and salts from textile effluents, contributing to water purification and potential reuse. google.com

Nanofiltration membranes, with pore sizes typically ranging from 1 to 10 nanometers, are capable of rejecting multivalent ions and larger organic molecules like reactive dyes while allowing monovalent ions and water to pass through. crimsonpublishers.com Studies have investigated the use of nanofiltration for treating reactive dye solutions. crimsonpublishers.com A major challenge in NF is flux decline over time due to concentration polarization and membrane fouling, where solute particles accumulate on or within the membrane. crimsonpublishers.com The interaction between the dye molecules and the membrane surface can also contribute to fouling. crimsonpublishers.com Hydrophilized polyamide membranes with specific molecular weight cut-offs have been used in nanofiltration studies for reactive dye removal. crimsonpublishers.com

Reverse osmosis is a more stringent membrane process that uses higher pressure to force water through a membrane, effectively rejecting most dissolved salts and organic molecules, including dyes. RO can achieve high levels of purification, making the treated water suitable for reuse. Membrane separation processes, including ultrafiltration and reverse osmosis, are also employed for desalination purposes, which can be relevant in the context of treating dye house effluents that often contain high salt concentrations. google.com Novel reactive epoxy nanofiltration membranes with cleavable disulfide bonds have been developed, demonstrating the potential for tunable separation properties and application in separating multi-component chemical mixtures, which could be relevant for complex dye effluents. acs.org

Micellar-enhanced ultrafiltration (MEUF) is another membrane-based technique that involves the addition of surfactants to the dye solution to form micelles that can entrap dye molecules. msrjournal.com These dye-laden micelles are then separated from the water using ultrafiltration membranes. msrjournal.com MEUF has shown high rejection rates for various reactive dyes, including Reactive Yellow G, by effectively incorporating the dye into surfactant micelles. msrjournal.com

Here is a table summarizing some membrane separation findings for reactive yellow dyes:

Membrane TechniqueReactive Yellow DyeMembrane Type/MaterialObserved Outcome/EfficiencyChallenges/Notes
Nanofiltration (NF)Reactive DyeHydrophilized polyamideRejection of dyes and multivalent ionsFlux decline due to concentration polarization and fouling crimsonpublishers.com
Reverse Osmosis (RO)Reactive Dye-High rejection of dissolved salts and dyesRequires higher pressure, potential for fouling
Micellar-Enhanced Ultrafiltration (MEUF)Reactive Yellow GUltrafiltration with saponin (B1150181) surfactant98.88% rejectionFlux decline observed msrjournal.com
Novel Reactive Epoxy NF MembranesMulti-component (incl. Yellow)Epoxy with cleavable disulfide bondsTunable separation propertiesDemonstrates potential for complex mixtures acs.org

Hybrid and Integrated Remediation Systems for Comprehensive this compound Removal

Given the complexity and persistence of reactive dyes, hybrid and integrated remediation systems that combine multiple treatment technologies are increasingly being explored to achieve higher removal efficiencies and address the limitations of individual processes. These systems leverage the synergistic effects of different methods to provide a more comprehensive treatment solution.

One example of an integrated system involves combining adsorption with membrane filtration. A study investigated a hybrid separation process using activated carbon adsorption followed by microfiltration (MF) for the removal of reactive dyes, including a reactive yellow dye. researchgate.net In this system, activated carbon effectively adsorbed the dyes, and the dye-loaded carbon particles were then removed by cross-flow microfiltration. researchgate.net This hybrid approach achieved complete removal of the tested reactive dyes. researchgate.net

The combination of AOPs with biological treatment is another common strategy in integrated systems. AOPs can be used as a pre-treatment step to partially degrade complex dye molecules into simpler, more easily biodegradable intermediates, thereby enhancing the effectiveness of subsequent biological treatment. mdpi.com Conversely, biological treatment can be used after an AOP to further mineralize any remaining organic compounds.

The development of novel materials, such as hybrid nanocellulose materials, can also contribute to integrated approaches by combining adsorption properties with other functionalities. researchgate.net These materials can act as effective adsorbents for reactive dyes and potentially be integrated into larger treatment systems. researchgate.net

Integrated remediation systems are designed to optimize the removal of color, chemical oxygen demand (COD), and other pollutants from textile wastewater, often aiming for water reuse. The specific combination of technologies in a hybrid system is typically tailored to the characteristics of the effluent and the desired treatment objectives.

Here is a table outlining the concept of hybrid and integrated remediation systems for reactive yellow dyes:

Integrated System TypeComponent TechnologiesPotential BenefitsExamples/Applications
Adsorption + Membrane FiltrationActivated Carbon + MicrofiltrationComplete dye removal, separation of adsorbentRemoval of reactive yellow, red, black, and brown dyes researchgate.net
AOP + Biological TreatmentPhotocatalysis/Ozonation + BioreactorsEnhanced biodegradability, more complete mineralizationTreatment of complex textile effluents mdpi.com
Sonolysis + Other AOPsSonolysis + Ozonation/PhotocatalysisImproved radical generation, higher efficiencyDegradation of reactive dyes researchgate.netdergipark.org.tr
Electrochemical Oxidation + Other AOPsEO + Electro-FentonEnhanced degradation of resistant compoundsTreatment of biorefractory food colorants researchgate.net
Novel Hybrid MaterialsNanocellulose-based adsorbentsEffective adsorption, potential for integrationRemoval of reactive yellow 2 dye researchgate.net

Computational and Theoretical Studies of Reactive Yellow 38

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are invaluable for determining the electronic structure of dye molecules. These calculations can predict properties like molecular orbitals (HOMO and LUMO), charge distribution, and spectroscopic characteristics. Analysis of these properties can provide insights into the reactivity of the dye, particularly the reactive group responsible for covalent bonding with the fiber. While these methods are widely applied to reactive dyes in general, specific computational data for the electronic structure and reactivity prediction of "Reactive Yellow 38" were not identified in the available search results.

Molecular Dynamics Simulations of this compound-Substrate Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with a surrounding environment, such as a solvent or a textile fiber substrate (e.g., cellulose). These simulations can provide information on the binding mechanisms, diffusion behavior, and conformational changes of dye molecules during the dyeing process. Understanding these interactions at a molecular level is crucial for optimizing dyeing conditions and improving dye uptake and fixation. Despite the general applicability of MD simulations to dye-fiber systems, specific studies involving "this compound" and its interactions with substrates were not found in the conducted search.

DFT Studies on Degradation Pathway Energetics and Transition States

Density Functional Theory (DFT) is a versatile quantum chemical method often used to investigate reaction mechanisms and energetics. For reactive dyes, DFT can be applied to study potential degradation pathways, including hydrolysis of the reactive group or cleavage of chromophore linkages, under various environmental conditions (e.g., pH, temperature, light). By calculating the energies of intermediates and transition states, researchers can determine the feasibility and kinetics of different degradation routes. This information is vital for assessing the stability and environmental fate of the dye. However, specific DFT studies focusing on the degradation pathway energetics and transition states of "this compound" were not identified in the available search results.

QSAR/QSPR Modeling for Structure-Performance Relationships in Dyeing

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) involve developing mathematical models that relate the chemical structure of compounds to their biological activity or physicochemical properties. In the context of reactive dyes, QSAR/QSPR modeling can be used to correlate structural descriptors with dyeing performance characteristics such as color yield, fixation rate, wash fastness, and light fastness. Such models can guide the design of new dyes with desired properties. While QSAR/QSPR approaches are applied in dye research, specific modeling efforts focused on establishing structure-performance relationships for "this compound" or a series of its derivatives in dyeing were not found in the conducted search.

Cheminformatics Approaches for this compound Derivative Design

Cheminformatics utilizes computational techniques to handle, analyze, and model chemical data. In dye design, cheminformatics approaches, including database mining, virtual screening, and machine learning algorithms, can be employed to identify potential new dye structures with improved properties or reduced environmental impact. These methods can help explore chemical space and prioritize the synthesis and testing of promising derivatives. While cheminformatics is increasingly used in chemical research and design, specific applications related to the design of "this compound" derivatives were not identified in the available search results.

Compound Names and PubChem CIDs

Analytical Method Development for Trace Detection and Quantification of Reactive Yellow 38

Development of High-Sensitivity Chromatographic Methods for Complex Environmental Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for separating and quantifying Reactive Yellow 38 in complex environmental samples. These methods offer high separation efficiency and sensitivity, essential for analyzing trace levels of the dye and its potential degradation products in matrices such as water, soil, and wastewater nih.govresearchgate.net.

LC-MS combines the separation power of liquid chromatography with the selective detection capabilities of mass spectrometry, providing high selectivity and sensitivity for complex matrices nih.gov. This coupling allows for the identification and quantification of this compound even in the presence of interfering substances often found in environmental samples chromatographyonline.commdpi.com. High-resolution mass spectrometry (HRAM) coupled with techniques like Direct Analysis in Real Time (DART) ionization can provide rapid analysis and identification of contaminating substances in water lcms.cz.

Developing high-sensitivity chromatographic methods for environmental matrices often involves addressing matrix effects, which can lead to biased results chromatographyonline.com. Strategies to mitigate matrix effects include using internal standards and optimizing sample preparation techniques like solid-phase extraction (SPE) chromatographyonline.commdpi.com.

Spectrophotometric and Spectrofluorometric Assays for On-Site Monitoring of this compound

Spectrophotometric and spectrofluorometric methods offer simpler and potentially more portable alternatives for monitoring this compound, particularly for on-site applications. Spectrophotometry involves measuring the absorbance of the dye at specific wavelengths, often in the visible range (e.g., 410 nm for some reactive yellow dyes) mdpi.com. This technique can be used for monitoring dye degradation or concentration changes in aqueous solutions mdpi.com.

Spectrofluorometry, which measures the fluorescence emitted by a compound after excitation at a specific wavelength, can offer higher sensitivity compared to spectrophotometry for fluorescent dyes mdpi.comnih.gov. While this compound itself is an azo dye, and the fluorescence properties of azo dyes can vary, spectrofluorometric assays can be developed if the compound or its degradation products exhibit fluorescence. The development of fluorescent probes and dyes is an active area of research for various detection purposes, including monitoring biological and environmental parameters nih.govnih.govthermofisher.com.

For on-site monitoring, the development of portable spectrophotometers or spectrofluorometers is crucial. These devices need to be robust, easy to use, and capable of providing rapid results outside of a laboratory setting. While the provided search results discuss spectrophotometric analysis of reactive dyes and the use of fluorescence for on-site monitoring of other substances like bacteria or heavy metals, specific details on spectrofluorometric assays for this compound were not extensively found. However, the principles of these techniques are applicable.

Electrochemical Sensors and Biosensors for Real-Time this compound Detection

Electrochemical sensors and biosensors represent a promising avenue for real-time and on-site detection of this compound, offering advantages such as high sensitivity, portability, and rapid response times researchgate.netmdpi.comrsc.orgrsc.org. Electrochemical sensors typically measure changes in electrical signals (e.g., current or potential) resulting from the interaction of the analyte with a modified electrode surface researchgate.netmdpi.com. The electrochemical properties of synthetic dyes, including their redox reactions, are relevant to their detection using these methods researchgate.net.

Biosensors integrate a biological recognition element (such as enzymes, antibodies, or nucleic acids) with a transducer to detect specific analytes rsc.orgfrontiersin.orgmdpi.com. This biological component provides high specificity for the target compound rsc.orgfrontiersin.org. For this compound, a biosensor could potentially utilize an enzyme that reacts with the dye or an antibody that specifically binds to it. The interaction generates a signal that is then converted into a measurable electrical response by the transducer rsc.orgfrontiersin.org.

Research on electrochemical sensors for other azo dyes like Sunset Yellow and Food Yellow 3 demonstrates the potential of this technology for dye detection in various matrices researchgate.netmdpi.comnih.gov. Modified electrodes incorporating nanomaterials like graphene, carbon nanotubes, or metal nanoparticles can enhance sensitivity and electron transfer, leading to lower detection limits researchgate.netmdpi.comnih.gov. While specific electrochemical sensors or biosensors for this compound were not detailed in the search results, the principles and advancements in this field for similar dyes are highly relevant.

Solid-Phase Extraction and Sample Preparation Techniques for this compound Analysis

Effective sample preparation is a critical step before the analysis of this compound, especially in complex environmental matrices nih.govmdpi.com. Solid-Phase Extraction (SPE) is a widely used technique for sample preparation that allows for the isolation, concentration, and clean-up of analytes from a liquid sample by selectively retaining them on a solid stationary phase sigmaaldrich.comwaters.comscharlab.com.

The choice of SPE sorbent and method depends on the chemical properties of this compound and the nature of the sample matrix scharlab.com. Various SPE chemistries exist, including reversed-phase, normal-phase, ion exchange, and mixed-mode sorbents, allowing for selective retention based on the analyte's polarity and charge chromatographyonline.com. Optimizing SPE protocols is essential to maximize the recovery of this compound while minimizing matrix effects mdpi.comwaters.com.

Validation and Quality Assurance in this compound Analytical Methodologies

Validation of analytical methods for this compound is essential to ensure that the methods are suitable for their intended purpose, providing consistent, reliable, and accurate data slideshare.netresearchgate.netujpronline.combiopharminternational.com. Method validation involves assessing several key performance characteristics.

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix slideshare.netujpronline.com.

Accuracy: The closeness of the measured value to the true value slideshare.netbiopharminternational.com. This is often determined by analyzing samples with known concentrations of the analyte biopharminternational.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample slideshare.net. Precision can be assessed at different levels, such as repeatability (within-run precision) and intermediate precision (between-day or between-analyst variability) researchgate.net.

Linearity and Range: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a defined range slideshare.netujpronline.com.

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) or quantified (LOQ) by the method slideshare.netujpronline.com.

Robustness and Ruggedness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (robustness) or by variations in environmental and operational conditions (ruggedness) slideshare.net.

Validation protocols should be clearly defined and documented, including acceptance criteria for each parameter researchgate.netujpronline.com. Quality assurance practices, such as using certified reference materials, participating in proficiency testing programs, and implementing strict quality control procedures, are also critical for ensuring the ongoing reliability of this compound analysis slideshare.net.

Here is a table summarizing some potential data points and method characteristics based on the search results for similar analytical methods, which could be relevant for this compound:

Analytical TechniqueAnalyte (Similar Dyes)MatrixKey Performance IndicatorValue/RangeSource Index
HPLC with UV detectionC.I. Reactive Yellow 14Not specifiedPurity>98%
HPLCReactive Yellow EXFNot specifiedStructural changesIndicated changes researchgate.net
LC-MS/MSIonic PFCsHuman breast milkSensitivity/AccuracyHigh lcms.cz
DPV (Electrochemical Sensor)Sunset Yellow FCFReal sampleDetection Limit8.0 nM researchgate.net
DPV (Electrochemical Sensor)Food Yellow 3Food samplesDetection Limit1.60 nM - 0.1 µM mdpi.com
Laccase-based BiosensorSunset YellowSoft drinksDetection Limit0.02 µM rsc.org
SPEVarious analytesVarious matricesRecovery70-120% (typical) chromatographyonline.com

Future Directions and Emerging Research Frontiers for Reactive Yellow 38

Synergistic Approaches in Reactive Yellow 38 Chemistry and Environmental Engineering

The environmental impact of reactive dyes, primarily due to the incomplete exhaustion and hydrolysis in effluent, presents a significant challenge. tlr-journal.com Future research is increasingly focused on synergistic strategies that combine advanced chemistry with environmental engineering to mitigate these issues. A key area of investigation is the development of advanced oxidation processes (AOPs) for the degradation of this compound in wastewater.

Research on similar reactive dyes has demonstrated the efficacy of AOPs like UV/H₂O₂/TiO₂ and UV/H₂O₂/SnO₂ in achieving high degradation rates. researchgate.netmdpi.com For instance, studies on Reactive Yellow 160A showed degradation efficiencies of up to 90.40% using the TiO₂/UV/H₂O₂ system. mdpi.com These processes work by generating highly reactive hydroxyl radicals (·OH) that break down the complex chromophore of the dye into simpler, less harmful compounds. acs.org The degradation often follows pseudo-first-order kinetics, with efficiency influenced by parameters such as initial dye concentration, pH, and catalyst dosage. researchgate.netmdpi.com

Another promising synergistic approach involves the use of novel adsorbent materials. Green-synthesized bionanocomposites, such as Ca-alginate/CuO, have shown potential for the removal of reactive dyes like Reactive Yellow 145. researchgate.netekb.eg These eco-friendly materials offer a sustainable alternative to traditional wastewater treatment methods. Future work will likely focus on tailoring such nanocomposites for the specific molecular structure of this compound to enhance adsorption capacity and selectivity.

Treatment MethodCatalyst/AdsorbentTarget Dye ExampleMax. Removal Efficiency (%)Key Parameters
Advanced Oxidation (AOP)H₂O₂/TiO₂/UVReactive Yellow Azo Dye91.55pH, H₂O₂ dosage, TiO₂ dosage, flow rate
Advanced Oxidation (AOP)UV/H₂O₂/TiO₂Reactive Yellow 160A90.40pH, H₂O₂ dosage, irradiation time
Gamma Radiationγ-rays / H₂O₂Reactive Yellow 1899.00Absorbed dose, H₂O₂ concentration
Bionanocomposite AdsorptionCa-alginate/CuOReactive Yellow 145-pH, temperature, adsorbent dose

This table presents data from studies on various reactive yellow dyes to illustrate the potential of synergistic treatment approaches that could be adapted for this compound.

Novel Applications of this compound Beyond Traditional Textile Dyeing

The inherent reactivity of dyes like this compound, which enables them to form covalent bonds with substrates, opens up possibilities for applications beyond textiles. nbinno.com The chromophoric and reactive nature of these molecules makes them candidates for roles in biotechnology, materials science, and electronics.

One emerging area is in the field of biosensors and biological staining. The ability of reactive dyes to bind with specific functional groups on biological molecules can be harnessed for visualization and detection. For example, Reactive Red MX-5B is used for staining cellular structures in biological research. nbinno.com Similar principles could be applied to develop this compound-based probes for specific proteins or cellular components, aiding in diagnostics and microscopy.

In materials science, the integration of reactive dyes into polymer matrices could lead to the development of functional materials with unique optical properties. These could include applications in photochromic lenses, optical data storage, or as components in organic light-emitting diodes (OLEDs). The covalent bonding of the dye would ensure its stability and longevity within the material. Research into the interaction of reactive dyes with novel substrates like proteinoids could also pave the way for biocompatible computing systems and bioelectronic interfaces. acs.org

Sustainable Synthesis and Lifecycle Assessment Methodologies for this compound

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. rsc.org For this compound, this involves a shift towards sustainable synthesis routes and a comprehensive evaluation of its environmental footprint through Life Cycle Assessment (LCA).

Sustainable synthesis, or "green chemistry," aims to reduce or eliminate the use and generation of hazardous substances. nih.gov For azo dyes like this compound, this could involve replacing hazardous intermediates with bio-based alternatives, using enzymatic catalysis instead of harsh chemical reagents, and designing processes that operate at lower temperatures and pressures to reduce energy consumption. researchgate.netmdpi.com For example, biological approaches using plant extracts for nanoparticle synthesis represent a cost-effective and low-energy alternative to traditional chemical methods. researchgate.net

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental impact of a product from cradle to grave. nih.gov An LCA for this compound would quantify the environmental burdens associated with its entire lifecycle, including raw material extraction, chemical synthesis, application in dyeing, and end-of-life treatment of the dye and dyed materials. tlr-journal.com This holistic assessment helps identify hotspots in the production and use phases, guiding research and development towards more sustainable alternatives. rsc.orgmdpi.com Comparing the LCA of a traditional petrochemical synthesis route with a potential bio-based enzymatic route can provide a quantitative basis for determining the more sustainable option. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research and development. wikipedia.org In the context of this compound, these computational tools can accelerate discovery and optimization across its lifecycle.

AI can be employed to design novel, more sustainable synthesis pathways. By analyzing vast datasets of chemical reactions, ML models can predict reaction outcomes and suggest optimal conditions, reducing the need for extensive trial-and-error experimentation. wikipedia.org This can lead to the discovery of more efficient catalysts and greener reaction media for the synthesis of this compound.

Furthermore, AI can play a crucial role in the development of new reactive dyes with improved properties. Machine learning models can predict the color, fastness, and toxicity of a dye molecule based on its structure. This allows for the in silico design and screening of thousands of potential candidates before any are synthesized in the lab, significantly speeding up the innovation process. In environmental applications, AI can be used to optimize wastewater treatment processes by predicting the degradation efficiency of AOPs under various conditions, ensuring environmental compliance while minimizing resource consumption. frontiersin.org

AI/ML Application AreaPotential Impact on this compound Research
Sustainable Synthesis Predicts optimal reaction conditions and catalysts for greener synthesis routes.
Novel Dye Design Screens virtual libraries of molecules to design new dyes with enhanced performance and lower toxicity.
Process Optimization Optimizes dyeing parameters to improve fixation efficiency and reduce effluent load.
Environmental Remediation Models and predicts the efficiency of wastewater treatment processes for dye removal.
Material Science Simulates the interaction of the dye with new substrates for novel applications.

This table outlines the potential applications of artificial intelligence and machine learning in advancing research and development related to this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Reactive Yellow 38 with high yield and purity?

  • Methodological Answer : Optimize parameters such as pH (6.5–7.5), temperature (60–80°C), and molar ratios of reactants (e.g., chlorotriazine:amine = 1:1.2) using controlled batch experiments. Monitor reaction progress via HPLC to quantify intermediates and byproducts. Include purification steps like salting-out or column chromatography to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Use UV-Vis spectroscopy (λmax ≈ 420 nm) for chromophore identification, FTIR for functional group analysis (e.g., C-N stretching at 1350 cm⁻¹), and <sup>1</sup>H/<sup>13</sup>C NMR to confirm bonding patterns. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How can researchers ensure reproducibility in this compound’s dyeing efficiency tests on cellulose substrates?

  • Methodological Answer : Standardize dyeing protocols by controlling bath ratios (1:20 substrate:dye), temperature (80°C), and fixation time (30–60 min). Use spectrophotometric analysis (e.g., Kubelka-Munk theory) to quantify color strength (K/S values) and compare across trials. Document variability in substrate pretreatment (e.g., mercerization) to mitigate confounding factors .

Advanced Research Questions

Q. How do advanced oxidation processes (AOPs) influence the degradation pathways of this compound in wastewater?

  • Methodological Answer : Employ LC-QTOF-MS to identify degradation intermediates (e.g., sulfonated aromatic fragments) under ozonation or UV/H2O2 treatment. Pair with DFT calculations to predict bond dissociation energies and radical attack sites. Validate toxicity reduction using bioassays (e.g., Daphnia magna mortality rates) .

Q. What computational models best predict the reactivity of this compound with cellulose substrates under varying pH conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model adsorption kinetics and Gibbs free energy changes. Parameterize force fields with experimental data (e.g., zeta potential measurements). Validate predictions via Langmuir isotherm fitting to experimental adsorption capacity data .

Q. How do contradictions in ecotoxicity data for this compound arise across studies, and how can they be resolved?

  • Methodological Answer : Analyze variability in test organisms (e.g., Aliivibrio fischeri vs. Chlorella vulgaris), exposure durations, and metabolite accumulation. Conduct meta-regression to identify confounding variables (e.g., dissolved organic matter). Propose standardized OECD guidelines for cross-study comparability .

Q. What mechanistic insights explain this compound’s resistance to microbial degradation in anaerobic environments?

  • Methodological Answer : Perform anaerobic batch assays with sludge inocula, tracking dye concentration via HPLC and methane production. Use metagenomic sequencing to identify microbial consortia and enzyme systems (e.g., azo-reductases). Compare with aerobic degradation pathways to pinpoint metabolic bottlenecks .

Methodological Considerations for Data Analysis

  • Handling Contradictory Results :
    • Apply sensitivity analysis to experimental parameters (e.g., temperature fluctuations ±2°C) to quantify their impact on outcomes .
    • Use triangulation by combining analytical techniques (e.g., FTIR, NMR, and XPS) to resolve structural ambiguities .
  • Reproducibility Protocols :
    • Publish raw datasets, instrument calibration details, and step-by-step workflows in supplementary materials .
    • Replicate studies in independent labs using harmonized protocols (e.g., ISO 105-C06 for colorfastness testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.